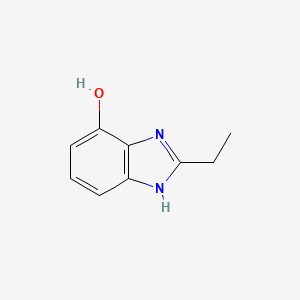

1H-Benzimidazol-7-ol, 2-ethyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1H-Benzimidazol-7-ol, 2-ethyl-, also known as 1H-Benzimidazol-7-ol, 2-ethyl-, is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.192. The purity is usually 95%.

BenchChem offers high-quality 1H-Benzimidazol-7-ol, 2-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzimidazol-7-ol, 2-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research indicates that compounds related to 1H-benzimidazol-7-ol, 2-ethyl-, such as derivatives of benzimidazole, exhibit notable antitumor properties. For instance, a series of synthesized compounds based on the benzimidazole structure have shown efficacy against various cancer cell lines, including MCF-7 (breast adenocarcinoma) and NCI-H460 (non-small cell lung cancer) cells. These compounds were evaluated using the sulforhodamine B assay, which measures cell growth inhibition .

Key Findings:

- Some derivatives demonstrated IC50 values lower than standard chemotherapeutics like 5-fluorouracil, indicating strong antitumor potential.

- The mechanism of action often involves interference with tubulin polymerization, critical for cancer cell division .

Antimicrobial Properties

Benzimidazole derivatives, including 1H-benzimidazol-7-ol, 2-ethyl-, have been extensively studied for their antimicrobial activities. These compounds exhibit effectiveness against a range of bacterial and fungal pathogens.

Research Highlights:

- A study demonstrated that specific benzimidazole derivatives had significant antimicrobial effects against Gram-positive and Gram-negative bacteria, as well as fungi .

- The minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 1.27 µM against various strains, showcasing their potential as antimicrobial agents .

Anthelmintic Activity

Benzimidazoles are well-known for their anthelmintic properties, making them valuable in treating parasitic infections. Compounds derived from benzimidazoles disrupt the microtubule formation in parasites, leading to their death.

Applications:

- Medications such as albendazole and mebendazole are widely used to treat gastrointestinal worm infections in humans and animals.

- Newer derivatives continue to be synthesized with improved efficacy against resistant strains of parasites .

Other Therapeutic Applications

The versatility of benzimidazole derivatives extends to several other therapeutic areas:

Pharmacological Activities:

- Antiviral: Some studies have highlighted antiviral properties against viruses such as HIV and influenza.

- Anti-inflammatory: Certain derivatives exhibit anti-inflammatory effects, providing potential for treating chronic inflammatory diseases.

- Analgesic: Research into analgesic properties suggests that these compounds may serve as effective pain relievers .

Data Table: Summary of Biological Activities

| Activity | Description | Example Compounds |

|---|---|---|

| Antitumor | Inhibition of cancer cell growth via tubulin disruption | Various synthesized benzimidazole derivatives |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | 2-Ethyl-benzimidazole derivatives |

| Anthelmintic | Disruption of microtubule formation in parasites | Albendazole, Mebendazole |

| Antiviral | Activity against viral infections | Selected benzimidazole derivatives |

| Anti-inflammatory | Potential for reducing inflammation in chronic diseases | Various synthesized compounds |

| Analgesic | Pain relief through modulation of pain pathways | Selected derivatives |

Case Studies and Research Insights

Several studies have documented the synthesis and evaluation of new benzimidazole derivatives with enhanced biological activities:

- Synthesis and Evaluation Against Cancer Cells:

- Antimicrobial Efficacy Testing:

Analyse Chemischer Reaktionen

Alkylation and Acylation Reactions

The hydroxyl group at position 7 participates in nucleophilic substitutions:

Alkylation typically proceeds via SN2 mechanisms, while acylation involves intermediate oxonium ion formation .

Nucleophilic Substitution at the Benzimidazole Core

The electron-deficient C2 position undergoes substitution with nucleophiles:

Substitution at C2 is facilitated by the electron-withdrawing ethyl group, which polarizes the C–N bond .

Oxidation and Reduction

-

Oxidation : The hydroxyl group oxidizes to a ketone under strong oxidizing agents (e.g., KMnO4, H2O2):

2 ethyl 1H benzimidazol 7 olKMnO4,H2SO42 ethyl 1H benzimidazole 7 one(Yield 62 )[11] -

Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the benzimidazole ring to dihydro derivatives, though this destabilizes the aromatic system .

Heterocyclization and Condensation

The hydroxyl group participates in cyclocondensation with carbonyl compounds:

These reactions exploit the phenolic –OH’s acidity (pKa ~9.5) to form Schiff bases or hydrazones .

Coordination Chemistry

2-ethyl-1H-benzimidazol-7-ol acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic activity:

-

Cu(II) Complex : Square planar geometry, λmax = 650 nm (d–d transition) .

-

Stoichiometry : Typically 1:2 (metal:ligand) in neutral pH .

Biological Derivatization

Derivatives of 2-ethyl-1H-benzimidazol-7-ol show enhanced bioactivity:

Eigenschaften

CAS-Nummer |

110392-78-4 |

|---|---|

Molekularformel |

C9H10N2O |

Molekulargewicht |

162.192 |

IUPAC-Name |

2-ethyl-1H-benzimidazol-4-ol |

InChI |

InChI=1S/C9H10N2O/c1-2-8-10-6-4-3-5-7(12)9(6)11-8/h3-5,12H,2H2,1H3,(H,10,11) |

InChI-Schlüssel |

OYKJWTVFOJZDOC-UHFFFAOYSA-N |

SMILES |

CCC1=NC2=C(N1)C=CC=C2O |

Synonyme |

4(Or7)-Benzimidazolol,2-ethyl-(6CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.